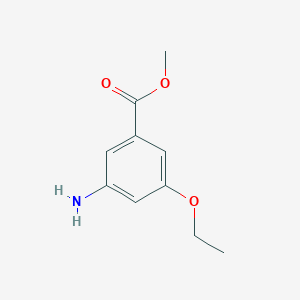

3-氨基-5-乙氧基苯甲酸甲酯

描述

“Methyl 3-amino-5-ethoxybenzoate” is a chemical compound with the CAS Number: 706792-04-3 . It has a molecular weight of 195.22 .

Synthesis Analysis

The synthesis of “Methyl 3-amino-5-ethoxybenzoate” involves the use of palladium on activated carbon and hydrogen in methanol and water at 20℃ for 2.5 hours . Another method involves the use of ammonium formate in methanol and water at 50℃ for 2 hours .Physical And Chemical Properties Analysis

“Methyl 3-amino-5-ethoxybenzoate” is stored in a refrigerator . . The country of origin is the US . The shipping temperature is room temperature .科学研究应用

药理活性化合物合成

研究表明,苯甲酸乙酯和甲酯衍生物(包括 3-氨基-5-乙氧基苯甲酸甲酯)在合成药理活性化合物中很有用。例如,5-氨基-3-甲基苯并[b]噻吩-2-甲酸乙酯(一种与 3-氨基-5-乙氧基苯甲酸甲酯在结构上相似的化合物)被用来生产具有初步药理活性的衍生物。这些衍生物通过各种反应合成,包括溴化和与硫脲或取代硫脲的反应,产生了许多具有潜在治疗应用的化合物 (Chapman et al., 1971).

抗菌应用

已经探索了 3-氨基-5-乙氧基苯甲酸甲酯的衍生物的抗菌特性。一项关于一些新的 1,2,4-三唑衍生物的合成和抗菌活性的研究(衍生自酯乙氧基羰基腙)表明,其中一些化合物对多种微生物表现出良好至中等的活性。这表明 3-氨基-5-乙氧基苯甲酸甲酯结构的修饰可以产生有效的抗菌剂 (Bektaş et al., 2007).

生物学评估和微管蛋白抑制

3-氨基-5-乙氧基苯甲酸甲酯的结构核心已被用于合成新类别的抗有丝分裂剂和微管蛋白抑制剂。一项涉及合成和生物学评估 1-甲基-2-(3',4',5'-三甲氧基苯甲酰)-3-氨基吲哚(与 3-氨基-5-乙氧基苯甲酸甲酯相关的化合物)的研究,发现了新的高效抗增殖剂。这些药物在秋水仙碱结合位点靶向微管蛋白,导致凋亡性细胞死亡,展示了 3-氨基-5-乙氧基苯甲酸甲酯衍生物在癌症治疗中的潜力 (Romagnoli et al., 2008).

金属离子的荧光传感器

已经开发了衍生自 3-氨基-5-乙氧基苯甲酸甲酯的化合物作为检测金属离子的荧光传感器。一项研究报道了一种荧光化学传感器的合成,该传感器对 Al^3+ 离子表现出高选择性和灵敏度。该传感器通过席夫碱缩合合成,展示了 3-氨基-5-乙氧基苯甲酸甲酯衍生物在开发化学传感和生物成像工具方面的多功能性 (Ye et al., 2014).

安全和危害

属性

IUPAC Name |

methyl 3-amino-5-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCBLDVGUKBPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-ethoxybenzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)

![N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2872006.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2872007.png)

![Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2872010.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)